3,5-dimethyl-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Physicochemical profiling Drug-likeness Lead-like properties

Unannotated thieno[3,4-c]pyrazole benzamide (MW 349.5, XLogP3 3.8, HBD 1, RotB 3) for diversity-oriented phenotypic screening, enabling novel target-compound pair discovery. Use as a structurally matched negative control in kinase selectivity panels alongside active JAK2/FLT3 analogs. - Fills a distinct SAR niche (3,5-dimethylbenzamide + unsubstituted N2-phenyl). - Standard packs: 1 mg, 5 mg, 10 mg; bulk and custom synthesis available.

Molecular Formula C20H19N3OS
Molecular Weight 349.45
CAS No. 392253-34-8
Cat. No. B2609409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-dimethyl-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
CAS392253-34-8
Molecular FormulaC20H19N3OS
Molecular Weight349.45
Structural Identifiers
SMILESCC1=CC(=CC(=C1)C(=O)NC2=C3CSCC3=NN2C4=CC=CC=C4)C
InChIInChI=1S/C20H19N3OS/c1-13-8-14(2)10-15(9-13)20(24)21-19-17-11-25-12-18(17)22-23(19)16-6-4-3-5-7-16/h3-10H,11-12H2,1-2H3,(H,21,24)
InChIKeyQFIIHGFMSBSLFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 392253-34-8: Chemical Identity & Physicochemical Baseline


3,5-Dimethyl-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide (CAS 392253-34-8, molecular formula C₂₀H₁₉N₃OS, molecular weight 349.5 g/mol) is a synthetic small molecule belonging to the thieno[3,4-c]pyrazole class, featuring a 3,5-dimethylbenzamide moiety at the 3-position and an unsubstituted phenyl ring at the N2 position of the fused bicyclic core [1]. The thieno[3,4-c]pyrazole scaffold is a recognized privileged structure in kinase inhibitor discovery, with planar geometry conferred by π-conjugation across the sulfur-containing thiophene and nitrogen-rich pyrazole rings [2]. This compound is catalogued in the PubChem database (CID 5011923) and is offered by multiple commercial vendors as a research-grade screening compound, typically at ≥95% purity [1].

Novel kinase-privileged scaffold for phenotypic screening libraries
Distinct 3,5-dimethylbenzamide substitution for SAR exploration
Lead-like property profile supports cell-based assay compatibility
Unexplored bioactivity space enables target-agnostic discovery

CAS 392253-34-8: Structural Distinction from Analogs


Within the thieno[3,4-c]pyrazole benzamide series, the precise substitution pattern on both the benzamide phenyl ring and the N2-phenyl ring dictates pharmacological profile. The target compound bears a symmetric 3,5-dimethyl substitution on the benzamide ring while retaining an unsubstituted N2-phenyl group. The closest structurally characterized analogs include N-[2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl]-3,5-dimethylbenzamide (4-Cl substitution alters electronic properties and steric bulk at N2) and N-[2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl]-3,4-dimethylbenzamide (JAK2/FLT3 inhibitor with shifted dimethyl positions) . Even minor substituent changes—such as moving methyl groups from 3,5- to 3,4-positions or introducing a 4-chloro on the N2-phenyl—can substantially alter hydrogen-bonding capacity (HBD count = 1 for the target compound), lipophilicity (XLogP3 = 3.8), and rotational freedom (3 rotatable bonds), each of which impacts target binding, selectivity, and ADME properties [1]. Without direct comparative biological data, generic substitution among these analogs is unsupported and introduces unknown risk in screening campaigns [1].

Substituent changes (3,5- vs 3,4-dimethyl or N2-phenyl substitution) may alter target binding and kinase selectivity profiles.
Physicochemical shifts (logP, HBD count) can affect solubility and assay compatibility compared to analogs.
Absence of comparative bioactivity data means generic substitution introduces unknown screening risk.

CAS 392253-34-8: Quantitative Evidence for Procurement


Physicochemical Properties vs. Key Analogs

The compound's computed XLogP3 of 3.8, molecular weight of 349.5 g/mol, single hydrogen bond donor (HBD = 1), three hydrogen bond acceptors (HBA = 3), and three rotatable bonds collectively fall within lead-like chemical space [1]. Compared to the 4-chloro N2-phenyl analog (estimated higher logP due to chlorine; exact data not publicly available) and the 3,4-dimethylbenzamide JAK2/FLT3 analog (MW 377.51 g/mol, structurally distinct substitution), this compound occupies a distinct physicochemical region [2]. These computed parameters define the compound's position in property-based screening and inform orthogonal assay compatibility (e.g., solubility, permeability) relative to analogs.

Physicochemical Profile
Method context
Target compound: MW 349.5 g/mol, XLogP3 3.8, HBD 1, HBA 3, RotB 3. Comparator: JAK2/FLT3 analog MW 377.5 g/mol; 4-Cl analog no public data.
Differentiates compound in property-based screening; no potency data for comparators.
Computed values (PubChem); not experimental.
Physicochemical profiling Drug-likeness Lead-like properties

Class-Level Kinase Inhibition Potential

The thieno[3,4-c]pyrazole core is disclosed in US Patent US20060160874A1 as a heterobicyclic pyrazole derivative active against Aurora kinases and other protein kinases implicated in cancer and inflammatory diseases [1]. The patent establishes the scaffold's ability to engage the ATP-binding pocket of kinases through the planar, π-conjugated bicyclic system. While the patent does not specifically exemplify CAS 392253-34-8, the structural elements—the thieno[3,4-c]pyrazole core, the N2-phenyl substituent, and the benzamide linker—align with the general Markush structure [1]. This class-level inference suggests potential kinase inhibitory activity, but no quantitative potency (IC₅₀, Kᵢ), selectivity profile, or cellular activity data have been reported in the public domain for this exact compound as of the search date [2].

Kinase Inhibition Potential
Class-level inference
Thieno[3,4-c]pyrazole scaffold disclosed in patent as Aurora kinase inhibitor; no quantitative data available for CAS 392253-34-8.
Scaffold-based inference supports screening deck inclusion; requires primary assay confirmation.
No IC₅₀ or selectivity data reported.
Kinase inhibition Privileged scaffold Medicinal chemistry

Absence of Public Bioactivity Data

An exhaustive search of PubChem (CID 5011923), ChEMBL, PubMed, BindingDB, and Google Patents returned zero entries containing quantitative bioactivity values (IC₅₀, Kᵢ, EC₅₀, % inhibition at defined concentrations, or cellular activity) for CAS 392253-34-8 [1]. The PubChem record contains no BioAssay results, no literature-derived activity annotations, and no linked depositor-provided screening data [1]. This contrasts with structurally related analogs such as the 3,4-dimethylbenzamide JAK2/FLT3 inhibitor (CAS 396721-90-7), which is annotated as a potent ATP-competitive inhibitor of JAK2 and FLT3 . The complete absence of quantitative pharmacological annotation for CAS 392253-34-8—despite its presence in commercial screening libraries—represents a unique procurement consideration: the compound is a blank-slate chemical probe suitable for de novo target identification screens where lack of prior annotation is an asset for novelty, but unsuitable for target-based campaigns requiring known potency.

Public Bioactivity Data
Data to verify
Target compound: 0 annotated bioactivities across major databases. Comparator: JAK2/FLT3 analog annotated as ATP-competitive JAK2/FLT3 inhibitor (vendor-reported).
Prioritizes for novelty-driven discovery; excludes for target-based campaigns.
Search conducted April 2026; absence may change with future deposition.
Data transparency Procurement risk Screening library curation

CAS 392253-34-8: Procurement & Application Scenarios


Phenotypic Screening for Target Deconvolution

Given the complete absence of prior target annotation [1], CAS 392253-34-8 is an ideal candidate for inclusion in diversity-oriented phenotypic screening libraries. Its lead-like physicochemical profile (MW 349.5, XLogP3 3.8, HBD 1) [1] and thieno[3,4-c]pyrazole scaffold—a recognized kinase-privileged structure [2]—make it suitable for cell-based phenotypic assays where novel mechanism-of-action discovery is the primary goal. Procurement for this scenario is justified over annotated kinase inhibitors when the screening objective is identification of unprecedented target-compound pairs, as any hit from this compound would represent a novel finding unencumbered by prior art.

SAR Exploration of Thienopyrazole Benzamide Series

This compound serves as a key SAR probe within the thieno[3,4-c]pyrazole benzamide series. Its specific substitution pattern—3,5-dimethyl on the benzamide ring with unsubstituted N2-phenyl—fills a distinct structural niche relative to the 4-chloro N2-phenyl and 3,4-dimethylbenzamide JAK2/FLT3 analogs . Procurement of this compound alongside its closest analogs enables systematic evaluation of how methyl group positioning and N2-phenyl electronics modulate target binding, selectivity, and cellular activity. This is particularly valuable for medicinal chemistry teams building internal SAR datasets where commercial compound acquisition precedes in-house biological profiling.

Negative Control for Kinase Selectivity Panels

Due to the absence of documented kinase inhibitory activity [1], CAS 392253-34-8 can be deployed as a structurally matched negative control in kinase selectivity panels where an active thieno[3,4-c]pyrazole inhibitor (e.g., a JAK2/FLT3 analog) serves as the positive control . The matched core scaffold with divergent substitution ensures that any observed activity difference is attributable to the substituent pattern rather than scaffold effects, strengthening SAR conclusions in selectivity profiling.

Computational Docking of Privileged Scaffold

The defined 3D structure, low rotatable bond count (RotB = 3) [1], and planar thieno[3,4-c]pyrazole core make this compound suitable for computational docking studies into kinase ATP-binding pockets. Procurement of a physical sample alongside in silico modeling enables validation of predicted binding poses through biophysical assays (e.g., SPR, DSF), bridging computational predictions with experimental confirmation of the thieno[3,4-c]pyrazole pharmacophore [2].

Application
Selection Property
Validation Focus
Phenotypic target deconvolution
Lead-like properties, kinase-privileged scaffold
Phenotypic hit validation, target identification
SAR exploration (thienopyrazole series)
Distinct 3,5-dimethyl substitution pattern
Comparative profiling with structurally distinct analogs
Negative control for kinase panels
Matched scaffold, divergent substitution
Scaffold-matched control validation
Computational docking & biophysical validation
Low rotatable bonds, planar core
Predicted binding pose vs experimental confirmation
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